molecular formula C11H12F3NO B3114013 2-Methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline CAS No. 199186-79-3

2-Methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3114013
CAS No.: 199186-79-3
M. Wt: 231.21 g/mol
InChI Key: QAXQBLCBVOXSFA-UHFFFAOYSA-N
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Description

The compound “2-Methyl-6-(trifluoromethoxy)aniline” is similar to the one you mentioned . It has a molecular weight of 191.15 g/mol and a formula of C8H8F3NO . Another related compound is “2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid” with a molecular weight of 271.19 and a formula of C12H8F3NO3 .


Synthesis Analysis

While specific synthesis information for “2-Methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline” was not found, a related compound, Delamanid, is a dihydro-nitroimidazooxazole derivative that inhibits mycobacterial cell wall components, methoxymycolic acid, and ketomycolic acid .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(trifluoromethoxy)aniline” is C8H8F3NO . For “2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid”, the molecular structure is C12H8F3NO3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6-(trifluoromethoxy)aniline” include a molecular weight of 191.15 g/mol and a formula of C8H8F3NO . For “2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid”, the molecular weight is 271.19 and the formula is C12H8F3NO3 .

Mechanism of Action

While the mechanism of action for “2-Methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline” was not found, a related compound, Delamanid, is known to inhibit the synthesis of mycobacterial cell wall components .

Future Directions

The trifluoromethyl (TFM, -CF3) group, which is present in the compound you mentioned, has been found in many FDA-approved drugs over the last 20 years . The presence of TFM groups showed a variety of pharmacological profiles, such as anti-cancer, antidepressant, antiviral, and antitubercular activities . This could help the design and development of a new class of TFM-derived compounds in the future .

Properties

IUPAC Name

2-methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-7-2-3-8-6-9(16-11(12,13)14)4-5-10(8)15-7/h4-7,15H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXQBLCBVOXSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2-Methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
2-Methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
2-Methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
2-Methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
2-Methyl-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline

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